molecular formula C7H4BrF2NO2 B6204142 2-amino-4-bromo-3,6-difluorobenzoic acid CAS No. 1698535-33-9

2-amino-4-bromo-3,6-difluorobenzoic acid

Cat. No. B6204142
CAS RN: 1698535-33-9
M. Wt: 252
InChI Key:
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Description

“2-amino-4-bromo-3,5-difluorobenzoic acid” is a compound with a molecular weight of 252.02 . Another similar compound, “2-Amino-4-bromo-3-fluorobenzoic acid”, is an important pharmaceutical and organic intermediate ingredient used in the synthesis of avibactam sodium .


Synthesis Analysis

The synthesis of “2-Amino-4-bromo-3-fluorobenzoic acid” involves a mixture of 6-bromo-7-fluoroindoline-2,3-dione in 2 N NaOH at 0°C, to which H2O2 is added . The mixture is stirred at room temperature for 16 hours, quenched with Na2SO3, and acidified with conc. HCl to adjust pH to 2 . The precipitate is collected by filtration and dried to afford the desired product as a white solid .


Molecular Structure Analysis

The molecular formula of “2-amino-4-bromo-3,5-difluorobenzoic acid” is C7H4BrF2NO2 . For “2-Amino-4-bromo-3-fluorobenzoic acid”, the molecular formula is C7H5BrFNO2 .


Physical And Chemical Properties Analysis

“2-amino-4-bromo-3,5-difluorobenzoic acid” has a predicted boiling point of 332.0±42.0 °C and a predicted density of 1.877±0.06 g/cm3 . For “2-Amino-4-bromo-3-fluorobenzoic acid”, the predicted boiling point is 332.0±42.0 °C and the predicted density is 1.877±0.06 g/cm3 .

Mechanism of Action

Target of Action

Similar compounds are known to interact with enzymes like cytochrome p450 , which plays a crucial role in the metabolism of organic compounds.

Mode of Action

It is believed to function as a competitive inhibitor of enzymes like cytochrome P450 . This means it binds to the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function.

Biochemical Pathways

Given its potential interaction with cytochrome p450 enzymes , it could impact various metabolic pathways where these enzymes are involved.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-bromo-3,6-difluorobenzoic acid involves the bromination of 2-amino-3,6-difluorobenzoic acid followed by the conversion of the resulting 2-amino-4-bromo-3,6-difluorobenzoic acid intermediate to the final product through a series of reactions.", "Starting Materials": [ "2-amino-3,6-difluorobenzoic acid", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(II) sulfate", "Sodium carbonate", "Sodium borohydride", "Hydrogen peroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Bromination of 2-amino-3,6-difluorobenzoic acid with bromine in acetic acid to yield 2-amino-4-bromo-3,6-difluorobenzoic acid", "Step 2: Reduction of 2-amino-4-bromo-3,6-difluorobenzoic acid with sodium borohydride in ethanol to yield 2-amino-4-bromo-3,6-difluorobenzyl alcohol", "Step 3: Oxidation of 2-amino-4-bromo-3,6-difluorobenzyl alcohol with hydrogen peroxide in acetic acid to yield 2-amino-4-bromo-3,6-difluorobenzaldehyde", "Step 4: Conversion of 2-amino-4-bromo-3,6-difluorobenzaldehyde to 2-amino-4-bromo-3,6-difluorobenzoic acid through a series of reactions involving the following steps:", "- Diazotization of 2-amino-4-bromo-3,6-difluorobenzaldehyde with sodium nitrite and hydrochloric acid to yield the corresponding diazonium salt", "- Coupling of the diazonium salt with copper(II) sulfate in the presence of sodium carbonate to yield the corresponding azo compound", "- Hydrolysis of the azo compound with sodium hydroxide to yield 2-amino-4-bromo-3,6-difluorobenzoic acid" ] }

CAS RN

1698535-33-9

Product Name

2-amino-4-bromo-3,6-difluorobenzoic acid

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252

Purity

95

Origin of Product

United States

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